molecular formula C11H7F3N2O B8363685 1-methyl-4-(2,3,4-trifluorophenyl)-1H-pyrazole-3-carbaldehyde

1-methyl-4-(2,3,4-trifluorophenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8363685
M. Wt: 240.18 g/mol
InChI Key: QHNPKJHAHIBDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(2,3,4-trifluorophenyl)-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H7F3N2O and its molecular weight is 240.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

1-methyl-4-(2,3,4-trifluorophenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H7F3N2O/c1-16-4-7(9(5-17)15-16)6-2-3-8(12)11(14)10(6)13/h2-5H,1H3

InChI Key

QHNPKJHAHIBDIX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (0.418 mL, 0.836 mmol), Pd(OAc)2 (2.82 mg, 0.013 mmol) was added to a stirred, room temperature mixture of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (79 mg, 0.418 mmol) and (2,3,4-trifluorophenyl)boronic acid (96 mg, 0.543 mmol) in EtOH (0.7 mL) and the mixture was stirred at 90° C. for 24 hours. The mixture was cooled, aqueous sodium hydrogen carbonate (saturated, 10 mL) was added and the mixture was extracted with ethyl acetate (2×15 mL). The combined organic fractions were washed with water, dried (MgSO4) and filtered. The solvent was evaporated under reduced pressure to give the crude intermediate which was used in the next step.
Quantity
0.418 mL
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
2.82 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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